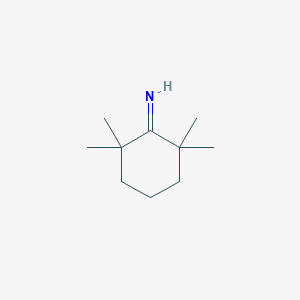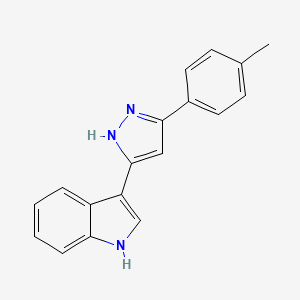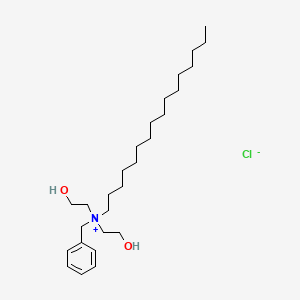
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride typically involves the quaternization of N-hexadecyl-N,N-bis(2-hydroxyethyl)amine with benzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction can be represented as follows:
N-hexadecyl-N,N-bis(2-hydroxyethyl)amine+benzyl chloride→Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-purity reagents and solvents is crucial in industrial production to meet the stringent quality standards required for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion exchange resins or salts like sodium sulfate can facilitate the substitution of the chloride ion.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with modified ammonium groups.
Substitution: New quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to disrupt cell membranes in biological applications. The long hydrophobic chain interacts with lipid bilayers, while the hydrophilic quaternary ammonium group interacts with water, leading to cell lysis and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with a similar hydrophobic-hydrophilic structure.
Uniqueness
Benzenemethanaminium, N-hexadecyl-N,N-bis(2-hydroxyethyl)-, chloride is unique due to its specific combination of a benzyl group and a long hexadecyl chain, which provides distinct physicochemical properties. This combination enhances its effectiveness as a surfactant and its ability to interact with various biological membranes.
Eigenschaften
CAS-Nummer |
65151-47-5 |
|---|---|
Molekularformel |
C27H50ClNO2 |
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
benzyl-hexadecyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C27H50NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-28(22-24-29,23-25-30)26-27-19-16-15-17-20-27;/h15-17,19-20,29-30H,2-14,18,21-26H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IJPJTMOFXQWFBV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


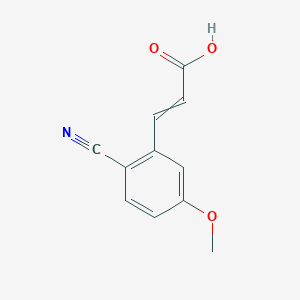
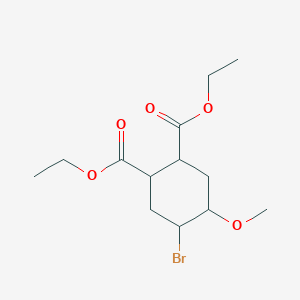

![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
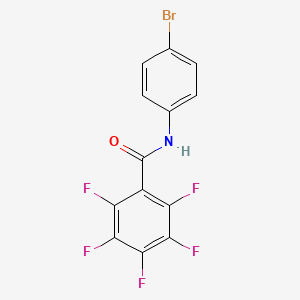
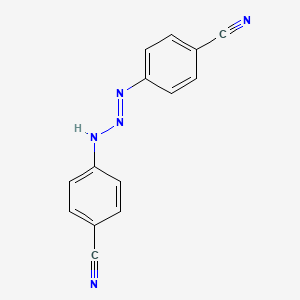

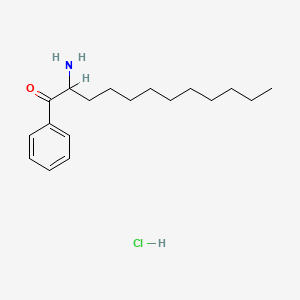
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
